2-(3-chlorophenyl)-N-(2-fluorophenyl)quinoline-4-carboxamide
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Overview
Description
2-(3-chlorophenyl)-N-(2-fluorophenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-(2-fluorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N-(2-fluorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-(2-fluorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoline-4-carboxamide: Lacks the chlorophenyl and fluorophenyl substituents.
2-(3-bromophenyl)-N-(2-fluorophenyl)quinoline-4-carboxamide: Contains a bromophenyl group instead of a chlorophenyl group.
2-(3-chlorophenyl)-N-(2-methylphenyl)quinoline-4-carboxamide: Contains a methylphenyl group instead of a fluorophenyl group.
Uniqueness
2-(3-chlorophenyl)-N-(2-fluorophenyl)quinoline-4-carboxamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which may confer specific biological activities and chemical properties not found in similar compounds.
Properties
Molecular Formula |
C22H14ClFN2O |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-(2-fluorophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H14ClFN2O/c23-15-7-5-6-14(12-15)21-13-17(16-8-1-3-10-19(16)25-21)22(27)26-20-11-4-2-9-18(20)24/h1-13H,(H,26,27) |
InChI Key |
TVMROONOVQSKJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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